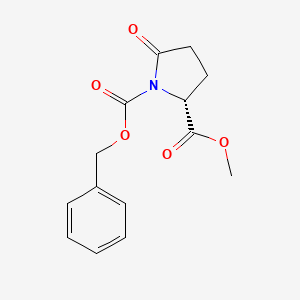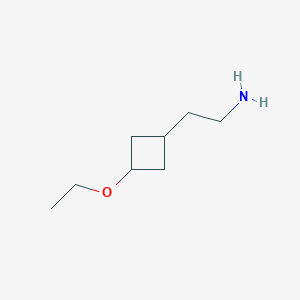
2-(3-Ethoxycyclobutyl)ethanamine
Übersicht
Beschreibung
2-(3-Ethoxycyclobutyl)ethanamine, also known as 2-ECBE, is an organic compound that is derived from the cyclobutyl group of compounds. It is a tertiary amine, meaning it is a three-carbon molecule with an amine group attached to one of the carbons. 2-ECBE has a wide range of applications in the scientific and research fields. It is often used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a building block in drug development. It has also been studied for its potential therapeutic uses, including its ability to modulate the activity of certain enzymes and receptors. In
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of Apremilast : 2-(3-Ethoxycyclobutyl)ethanamine has been used in the synthesis of Apremilast, an inhibitor of phosphodiesterase 4 (PDE-4), which is an oral medication for the treatment of psoriasis. This synthesis provides a theoretical basis for further industrial production (Shan, Weizheng, & Bai-nian, 2015).
Antimicrobial and Antidiabetic Studies
- Antimicrobial and Antidiabetic Properties : In a study involving the synthesis of Schiff bases from 2-(2-methoxyphenoxy)ethanamine, compounds demonstrated inhibitory activities in vitro against bacterial growth and α-amylase. These findings suggest potential applications in antimicrobial and antidiabetic therapies (G, K, P, & N, 2023).
Synthesis of Chromanones
- Synthesis of 2-(Substituted Amino)-3,3-Dialkylchromanones : Research indicates the utility of ethanamines in synthesizing 2-alkylamino-3,3-dialkylchroman-4-ols, which are important in the synthesis of chromanones. This process involves the reaction of ethanamines with derivatives of 2-hydroxybenzaldehyde (Dean, Varma, & Varma, 1983).
Molecular Structure and Conformation Studies
- Molecular Conformation Analysis : The molecular conformation and structure of 2-phenoxy ethylamine have been studied to understand hydrogen bonding and flexibility in the side chain, contributing valuable insights into the structure-function relationship of similar molecules (Macleod & Simons, 2004).
Catalysis Research
- Catalysis in Methoxycarbonylation of Olefins : Palladium(II) complexes of (pyridyl)imine ligands, including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, have shown active catalysis in the methoxycarbonylation of higher olefins, producing linear and branched esters. This research highlights the role of such compounds in catalytic processes (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Antiamoebic Activity
- Antiamoebic Activity : A series of chalcones possessing N-substituted ethanamine showed promising antiamoebic activity. These compounds were more effective than the standard drug metronidazole in some cases, indicating their potential in antiamoebic treatments (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).
Ethylene Oligomerization Studies
- Ethylene Oligomerization : Nickel(II) complexes chelated by (amino)pyridine ligands, including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, have been studied for their role in ethylene oligomerization. This research provides insight into the reactivity trends and influence of complex structure on ethylene oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).
Subcomponent Self-Assembly
- Dynamic Topological Control over Subcomponent Self-Assembly : Research involving the aqueous reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanamine with other compounds produced a dimeric helical macrocycle. This study shows the potential of such compounds in the dynamic control of molecular assembly (Hutin, Schalley, Bernardinelli, & Nitschke, 2006).
Eigenschaften
IUPAC Name |
2-(3-ethoxycyclobutyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-5-7(6-8)3-4-9/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVBYERUKBGKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


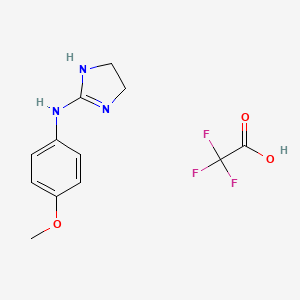
![N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride](/img/structure/B1448471.png)
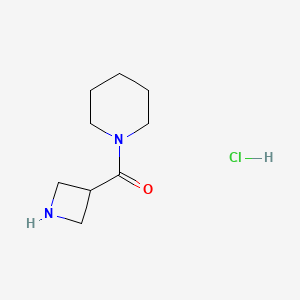
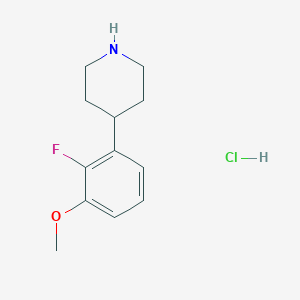
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1448476.png)
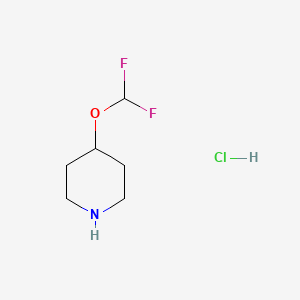
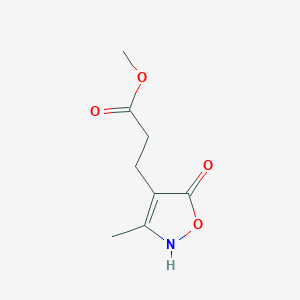

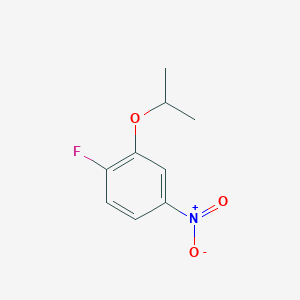
![3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine](/img/structure/B1448482.png)
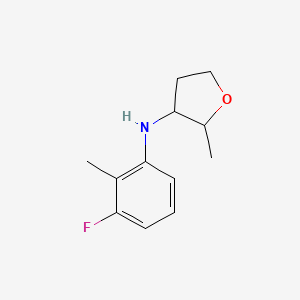
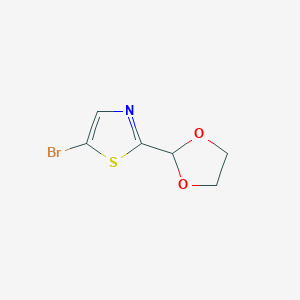
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1448486.png)
